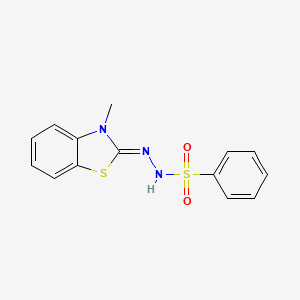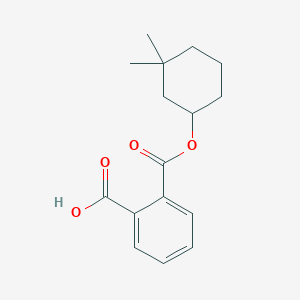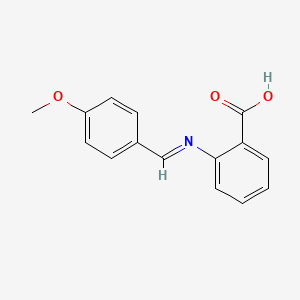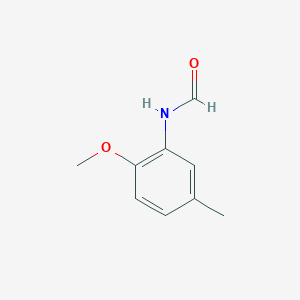![molecular formula C36H48N2O2 B11959587 1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]- CAS No. 24679-02-5](/img/structure/B11959587.png)
1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- is an organic compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- typically involves the reaction of 1,4-benzenediamine with 4-(octyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction may produce reduced derivatives of the compound.
Applications De Recherche Scientifique
1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mécanisme D'action
The mechanism by which 1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: A similar compound with different substituents.
1,4-Benzenediamine, N-phenyl-: Another related compound with distinct properties.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: A compound with a similar core structure but different functional groups.
Uniqueness
1,4-Benzenediamine, N,N’-bis[[4-(octyloxy)phenyl]methylene]- is unique due to its specific substituents and the resulting properties. Its applications and interactions may differ significantly from those of similar compounds, making it valuable for specific research and industrial purposes.
Propriétés
Numéro CAS |
24679-02-5 |
|---|---|
Formule moléculaire |
C36H48N2O2 |
Poids moléculaire |
540.8 g/mol |
Nom IUPAC |
1-(4-octoxyphenyl)-N-[4-[(4-octoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C36H48N2O2/c1-3-5-7-9-11-13-27-39-35-23-15-31(16-24-35)29-37-33-19-21-34(22-20-33)38-30-32-17-25-36(26-18-32)40-28-14-12-10-8-6-4-2/h15-26,29-30H,3-14,27-28H2,1-2H3 |
Clé InChI |
HCSQGZHPINRCAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![propyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11959544.png)






